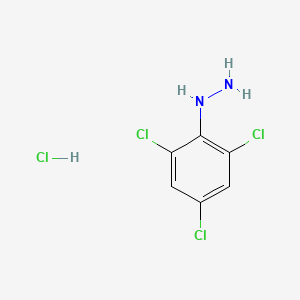

(2,4,6-Trichlorophenyl)hydrazine monohydrochloride

CAS No.: 2724-66-5

Cat. No.: VC2342666

Molecular Formula: C6H6Cl4N2

Molecular Weight: 247.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2724-66-5 |

|---|---|

| Molecular Formula | C6H6Cl4N2 |

| Molecular Weight | 247.9 g/mol |

| IUPAC Name | (2,4,6-trichlorophenyl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C6H5Cl3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H |

| Standard InChI Key | ADTJGIMHXSBSPS-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1Cl)NN)Cl)Cl.Cl |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)NN)Cl)Cl.Cl |

Introduction

Chemical Identity and Basic Properties

(2,4,6-Trichlorophenyl)hydrazine monohydrochloride, identified by CAS number 2724-66-5, is a chlorinated phenylhydrazine derivative with the molecular formula C6H6Cl4N2 and a molecular weight of 247.9 g/mol . It is a crystalline compound characterized by its distinctive chemical structure featuring three chlorine atoms positioned at the 2, 4, and 6 positions of a phenyl ring, with a hydrazine group attached to the ring, plus a hydrochloride moiety .

Structural Characteristics

The compound possesses a specific chemical structure that contributes to its reactivity and properties:

The parent compound, 2,4,6-Trichlorophenylhydrazine (CAS: 5329-12-4), is the non-hydrochloride form of this chemical. The addition of hydrochloride creates a salt form that generally offers improved stability and solubility characteristics for research and commercial applications .

Physical and Chemical Properties

The physical and chemical properties of (2,4,6-Trichlorophenyl)hydrazine monohydrochloride significantly influence its applications and handling requirements:

Physical Properties

The compound typically appears as a crystalline powder. While specific solubility data for the hydrochloride salt is limited in the available literature, related phenylhydrazine derivatives with chloro substitutions typically show increased solubility in polar organic solvents compared to their parent compounds .

Chemical Reactivity

The chemical reactivity of (2,4,6-Trichlorophenyl)hydrazine monohydrochloride is primarily determined by its functional groups:

-

The hydrazine group (-NH-NH2) makes it reactive toward carbonyl compounds, forming hydrazones through condensation reactions.

-

The presence of three chlorine atoms on the phenyl ring enhances the compound's stability while also affecting its electronic properties and reactivity patterns.

-

The hydrochloride form provides a more stable variant compared to the free base, particularly for storage and handling purposes.

Synthesis Methods

Several synthesis pathways have been documented for the preparation of (2,4,6-Trichlorophenyl)hydrazine monohydrochloride and its related derivatives:

Standard Synthesis Route

The typical synthesis of this compound involves a multi-step process starting from aniline:

-

Chlorination: Aniline undergoes chlorination to produce 2,4,6-trichloroaniline.

-

Diazotization: The trichloroaniline is diazotized to form the corresponding diazonium salt.

-

Reduction: The diazonium salt undergoes reduction using an alkali sulfite to produce a 2,4,6-trichlorophenylhydrazinesulfamic acid salt.

-

Decomposition: This salt is decomposed with an acid to form a hydrazinium salt.

-

Conversion: The final step involves converting to the monohydrochloride salt through treatment with hydrochloric acid .

This synthetic approach demonstrates the careful chemical transformations required to produce the target compound with high purity for research and commercial applications.

Biological Activity

(2,4,6-Trichlorophenyl)hydrazine monohydrochloride exhibits significant biological activities that have attracted research interest:

Antimicrobial Properties

One of the most notable biological activities of this compound is its antimicrobial effect. Research has demonstrated that it possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications. These antimicrobial properties make it valuable for research exploring new antibacterial agents in an era of increasing antimicrobial resistance.

Mechanism of Action

The biological activity of (2,4,6-Trichlorophenyl)hydrazine monohydrochloride and its derivatives may be attributed to several mechanisms:

Antioxidant Activity

The compound can form Schiff bases which exhibit antioxidant activity through free radical scavenging. This activity is primarily due to the hydrogen atom lability of the NH groups attached to the aromatic rings. The presence of three chlorine atoms on the phenyl ring enhances this activity by affecting the electronic properties of the molecule.

Antimicrobial Mechanisms

The antimicrobial action of this compound likely involves:

-

Interaction with cellular membranes, affecting membrane fluidity and integrity

-

Potential inhibition of essential enzymes in microbial metabolism

-

Interference with DNA synthesis or replication processes

These mechanisms contribute to the compound's effectiveness against various microbial pathogens.

Research Applications

(2,4,6-Trichlorophenyl)hydrazine monohydrochloride has found diverse applications in scientific research:

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of pharmacologically active compounds, particularly in the development of:

-

Novel antimicrobial agents

-

Anti-inflammatory compounds

-

Potential anticancer therapeutic agents

Analytical Chemistry

In analytical chemistry, the compound and its derivatives have been utilized as derivatizing agents for the determination of atmospheric aldehydes and ketones. This application leverages the reactivity of the hydrazine group toward carbonyl compounds, forming stable hydrazones that can be readily analyzed using techniques such as gas chromatography.

Comparison with Related Compounds

(2,4,6-Trichlorophenyl)hydrazine monohydrochloride belongs to a family of halogenated phenylhydrazine derivatives, each with distinct properties:

| Compound | Structure | Distinctive Features | Comparative Reactivity |

|---|---|---|---|

| (2,4,6-Trichlorophenyl)hydrazine monohydrochloride | Three chlorine atoms at positions 2,4,6 with HCl | Enhanced stability, improved water solubility | Moderate reactivity toward carbonyl compounds |

| 2,4-Dichlorophenylhydrazine | Two chlorine atoms at positions 2,4 | Less sterically hindered, lower molecular weight | Higher reactivity than trichlorinated analog |

| 2,4,6-Trimethylphenylhydrazine | Three methyl groups instead of chlorine atoms | Less electron-withdrawing, more lipophilic | Different electronic properties affecting reactivity |

This comparison highlights the unique position of (2,4,6-Trichlorophenyl)hydrazine monohydrochloride within its chemical family, with chlorination patterns specifically influencing its chemical behavior and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume